5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-6-8-7-15-16(12(8)14)9-1-2-10-11(5-9)18-4-3-17-10/h1-2,5,7H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBRXNIVZLVRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=C(C=N3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 2197063-24-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
The molecular formula of this compound is with a molecular weight of approximately 242.23 g/mol. The compound features a pyrazole ring, which is known for its medicinal properties, and a dioxin moiety that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.23 g/mol |
| CAS Number | 2197063-24-2 |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of the dioxin structure may enhance these effects through specific interactions with microbial targets.
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory activity. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 . The compound's structure may facilitate interactions with inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Synthesis and Evaluation
A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anti-inflammatory properties using standard assays . Results indicated that some derivatives exhibited significant inhibition against both bacterial growth and inflammatory responses.
Structure-Activity Relationship (SAR)
In another investigation focusing on the structure-activity relationship of pyrazole compounds, modifications to the dioxin ring were found to influence biological activity significantly. Variations in substituents on the pyrazole ring were correlated with changes in potency against specific microbial strains . This highlights the importance of structural optimization in developing effective therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile is being investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various biological targets:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. Research has shown that pyrazole derivatives can exhibit cytotoxic effects on cancer cells, making this compound a candidate for further exploration in oncology .
- Anti-inflammatory Properties : The compound's potential to modulate inflammatory responses is under investigation. Similar compounds have demonstrated efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines .
Agrochemicals
The compound may also find applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems suggests it could be developed to target specific pests or weeds effectively, thereby enhancing agricultural productivity while minimizing environmental impact .
Materials Science
In materials science, this compound can be utilized in the development of novel polymers or composite materials. Its unique chemical structure may contribute to improved thermal stability and mechanical properties in polymeric materials .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrazole ring could enhance therapeutic efficacy .
Case Study 2: Anti-inflammatory Effects
Research conducted by a team at a leading pharmacological institute examined the anti-inflammatory effects of pyrazole derivatives. The study found that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous pyrazole derivatives, as detailed below:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations
Structural Variations and Heterocyclic Systems: The target compound’s dihydrobenzo[1,4]dioxin substituent distinguishes it from pyrano[2,3-c]pyrazole derivatives (e.g., 3s, 3t, and [28]), which feature fused pyranopyrazole systems. The dihydrobenzo dioxin moiety may confer improved solubility in polar solvents due to its oxygen atoms, whereas pyrano[2,3-c]pyrazoles often exhibit rigid, planar structures favoring crystallinity . Fipronil and ethiprole (from ) share the pyrazole-carbonitrile backbone but incorporate sulfinyl groups and halogenated aryl rings, critical for pesticidal activity. The absence of sulfinyl substituents in the target compound suggests divergent biological targets .
Synthetic Approaches: Compounds like 3s and 3t are synthesized via multi-component reactions (e.g., combining aldehydes, malononitrile, and hydrazines), achieving yields up to 80% .
Physicochemical Properties: The melting point of 3s (170.7–171.2°C) reflects its crystalline nature, likely due to hydrogen bonding from the amino and carbonyl groups. The target compound’s melting point is unreported but may differ due to the dihydrobenzo dioxin’s bulkier, less symmetric structure .
Functional Implications: Fipronil’s trifluoromethyl and sulfinyl groups enhance its insecticidal activity by interacting with GABA receptors. The target compound’s dihydrobenzo dioxin group could instead target enzymes or receptors in eukaryotic systems, though specific bioactivity data are lacking . Pyrano[2,3-c]pyrazoles (e.g., [28]) are often intermediates for complex heterocycles, suggesting the target compound may also serve as a precursor for fused-ring systems .
Q & A
Q. Advanced
- Molecular Docking : Target enzymes like COX-2 or DNA gyrase, leveraging pyrazoles’ known inhibitory roles .
- In Vitro Assays : Antimicrobial activity screening via agar diffusion or MIC assays .
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to the dihydrobenzo[d]ioxin moiety to enhance bioactivity, inspired by pesticide derivatives .
Caution : Ensure cytotoxicity is evaluated against normal cell lines to rule off-target effects.
What are the methodological challenges in synthesizing novel derivatives for structure-activity relationship (SAR) studies?
Advanced
Key challenges include:
- Regioselectivity : Functionalizing the pyrazole ring without disrupting the dihydrobenzo[d]ioxin scaffold. Use protective groups (e.g., Boc for -NH₂) during derivatization .
- Stability : The cyano group may hydrolyze under acidic conditions; employ neutral pH and anhydrous solvents .
- Parallel Synthesis : High-throughput methods (e.g., microwave-assisted reactions) expedite library generation .
Case Study : Ethyl cyanoacetate was used to synthesize pyrano-pyrazole derivatives with 80% yield via one-pot reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
